molecular formula C15H13N5O B2802806 N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide CAS No. 400083-73-0

N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide

Cat. No. B2802806
CAS RN: 400083-73-0
M. Wt: 279.303
InChI Key: HQLRXDLXEAUGCZ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide, also known as MNTX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNTX belongs to the class of triazole-containing nicotinamide derivatives and has been synthesized through various methods.

Scientific Research Applications

Synthesis and Evaluation of Anticancer Activity

A study presented the synthesis and testing of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides for their anticancer activity against various human cancer cell lines. Some compounds displayed significant anticancer activity, inducing cell cycle arrest and cell death by apoptosis, which was supported by tubulin polymerization inhibition, caspase-9 effects, Hoechst staining, and DNA fragmentation analysis. Docking experiments suggested efficient interaction and binding with tubulin protein, indicating the scaffold's potential in anticancer therapy (Kamal et al., 2014).

NAMPT Activation for Disease Treatment

Nicotinamide phosphoribosyltransferase (NAMPT) activation, involved in the NAD+ salvage pathway crucial for various biological processes, was targeted by synthesizing novel urea-containing derivatives. Optimizations led to compounds showing potent NAMPT activity with reduced cytochrome P450 inhibition, highlighting their therapeutic potential for treating diseases related to metabolism and aging (Akiu et al., 2021).

Corrosion Inhibition

Nicotinamide derivatives have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solution, demonstrating mixed-type inhibitor behavior and adherence to Langmuir isotherm model. Studies including Tafel polarization, AC impedance, and surface analysis techniques confirmed the formation of protective films on the steel surface, illustrating their potential in industrial applications (Chakravarthy et al., 2014).

Fungicidal Activities of Nicotinamide Derivatives

Research into N-(thiophen-2-yl) nicotinamide derivatives, designed by combining nicotinic acid and thiophene, demonstrated significant fungicidal activities against cucumber downy mildew, surpassing commercial fungicides. This underscores the promise of nicotinamide derivatives in agricultural applications, offering a basis for further optimization and development of novel fungicides (Wu et al., 2022).

properties

IUPAC Name

N-(2-methylphenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-11-4-2-3-5-13(11)19-15(21)12-6-7-14(17-8-12)20-10-16-9-18-20/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLRXDLXEAUGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide

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